

# Understanding the modified adenosine monophosphate in Microcin C7

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Microcin C7**

Cat. No.: **B1577374**

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

**Microcin C7** (McC7) is a potent, ribosomally synthesized antimicrobial peptide (AMP) that employs a "Trojan horse" strategy to deliver a toxic payload into susceptible Gram-negative bacteria.<sup>[1][2]</sup> Produced by *Escherichia coli* strains harboring the *mccABCDE* gene cluster, its activity stems from a unique, post-translationally modified adenosine monophosphate (AMP) that acts as a non-hydrolyzable mimic of an aminoacyl-adenylate intermediate, effectively halting protein synthesis.<sup>[3][4]</sup> This document provides a comprehensive overview of the structure, biosynthesis, and mechanism of action of this modified nucleotide, along with relevant quantitative data and experimental methodologies.

## Chemical Structure of the Modified Nucleotide

Mature **Microcin C7** is a heptapeptide-nucleotide conjugate.<sup>[5]</sup> The core structure consists of a heptapeptide with the sequence MRTGNAD, where the C-terminal aspartate is linked to a modified adenosine monophosphate.<sup>[6]</sup>

Key structural features include:

- Peptide-Nucleotide Linkage: The  $\alpha$ -carboxyl group of the C-terminal aspartate is connected to the AMP through a stable N-acyl phosphoramidate bond.<sup>[5][6]</sup>

- N-terminal Modification: The methionine at the N-terminus of the peptide is formylated (f-Met).[5][6] This formyl group is crucial for efficient processing by the biosynthetic enzyme MccB.[7]
- Phosphate Modification: The phosphate group of the AMP is further modified by the addition of an aminopropyl group, a reaction involving the MccD and MccE proteins.[5][6] This aminopropylation enhances the inhibitory activity of the processed antibiotic tenfold.[6]

Once inside a target cell, peptidases cleave the peptide carrier, releasing the toxic payload: a stable, non-hydrolyzable aspartyl-adenylate analog.[1][8]

## Biosynthesis Pathway

The biosynthesis of McC7 is a multi-step enzymatic process encoded by the *mcc* gene cluster. [3][5] The pathway transforms a simple peptide precursor into the final, potent antibiotic.

- Peptide Precursor Synthesis: The *mccA* gene, one of the shortest protein-encoding genes known, is transcribed and translated to produce a 7-amino-acid precursor peptide, f-MRTGNAN.[5][8]
- AMP Conjugation by MccB: The MccB enzyme is the central catalyst in McC7 maturation.[9][10] In a remarkable two-step reaction that consumes two molecules of ATP, MccB adenylates the C-terminal asparagine (Asn) of the MccA peptide.[11] This process involves the formation of a peptidyl-succinimide intermediate and results in the conversion of the C-terminal Asn to an aspartate (Asp) linked to AMP via the stable N-acyl phosphoramidate bond.[6][11]
- Aminopropylation: The MccD and MccE proteins are responsible for the final modification, adding an aminopropyl group to the phosphate moiety of the peptide-AMP conjugate.[5]
- Export: The mature McC7 is exported from the producing cell by the MccC efflux pump, a member of the major facilitator superfamily.[5]



[Click to download full resolution via product page](#)

A simplified diagram of the MccC7 biosynthesis pathway.

## Mechanism of Action: The Trojan Horse Strategy

McC7 exerts its antimicrobial effect by deceiving the target cell into importing it, after which it releases its toxic component.[1][3]

- **Uptake:** The heptapeptide portion of McC7 is recognized by the YejABEF inner membrane ABC transporter of susceptible bacteria, which actively transports the entire molecule into the cytoplasm.[1][6][12]
- **Intracellular Processing:** Once inside the cell, the antibiotic is processed. Peptide deformylase removes the N-terminal formyl group.[6][12] Subsequently, cellular aminopeptidases, such as PepA, PepB, and PepN, progressively degrade the peptide carrier.[6][12]
- **Payload Release:** Cleavage of the bond between the sixth and seventh amino acids releases the active toxin: the modified, non-hydrolyzable aspartyl-adenylate.[6][12]
- **Target Inhibition:** This toxic molecule mimics aspartyl-adenylate, the natural intermediate in the charging of tRNAAsp.[8] It binds to the aspartyl-tRNA synthetase (AspRS), inhibiting its function and preventing the aminoacylation of tRNAAsp.[1][4][5] The accumulation of uncharged tRNAAsp halts protein synthesis, leading to cell death.[8]



[Click to download full resolution via product page](#)

The "Trojan Horse" mechanism of **Microcin C7**.

## Quantitative Data

The biological activity of McC7 and its derivatives has been quantified in various studies.

Nanomolar concentrations of McC7 are effective against susceptible Gram-negative bacteria.

[2][3]

| Compound/Variant      | Activity Metric                        | Value                    | Target/Context                                     | Citation |
|-----------------------|----------------------------------------|--------------------------|----------------------------------------------------|----------|
| Wild-Type Microcin C7 | Antimicrobial Activity                 | Nanomolar concentrations | Gram-negative bacteria (E. coli, Salmonella, etc.) | [2][3]   |
| R2A Variant           | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL               | E. coli Yej+rimL-                                  | [13]     |
| R2T Variant           | Minimum Inhibitory Concentration (MIC) | 25 µg/mL                 | E. coli Yej+rimL-                                  | [13]     |
| R2Q Variant           | Minimum Inhibitory Concentration (MIC) | 25 µg/mL                 | E. coli Yej+rimL-                                  | [13]     |
| Heptapeptide (MR)     | Lethal Concentration                   | 5.34 mM                  | E. coli BL21                                       | [1]      |
| Dietary Microcin C7   | Supplementation Level                  | 2, 4, or 6 mg/kg         | Broiler chickens                                   | [3]      |
| Dietary Microcin C7   | Supplementation Level                  | 250 - 500 mg/kg          | Weaned piglets                                     | [14]     |

## Key Experimental Protocols

### A. MccB In Vitro Activity Assay

This protocol is used to characterize the enzymatic activity of MccB in converting the MccA peptide precursor.

- Reaction Components:

- Purified MccB enzyme (e.g., 5  $\mu$ M).[15]
- MccA peptide substrate (e.g., 250  $\mu$ M).[15]
- ATP (e.g., 5 mM).[15]
- Reaction Buffer: 75 mM Tris-HCl (pH 8.0), 5 mM MgCl<sub>2</sub>, 2.5 mM TCEP.[15]
- Procedure:
  - Combine the enzyme, substrate, and buffer components.
  - Initiate the reaction by adding ATP.
  - Incubate at room temperature for a defined time course (e.g., 20 minutes).[15]
  - Stop the reaction (e.g., by adding an acid like trifluoroacetic acid - TFA).
- Analysis:
  - Analyze the reaction mixture using analytical reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
  - Monitor product formation by absorbance at 220 nm (for the peptide) and 260 nm (for the adenosine moiety).[15]
  - Identify products by comparing retention times to standards and confirm mass using electrospray ionization mass spectrometry (ESI-MS).[15]



### Workflow: MccB In Vitro Activity Assay

[Click to download full resolution via product page](#)

Experimental workflow for the MccB in vitro assay.

#### B. Determination of Minimum Inhibitory Concentration (MIC)

This method quantifies the antimicrobial activity of McC7 or its variants.

- Materials:

- McC7-sensitive indicator strain (e.g., *E. coli* Yej+rimL-).[13]
- Growth medium (e.g., Muller-Hinton broth).[1]
- Purified McC7 variants of known concentrations.
- Microtiter plates (e.g., 96-well).
- Procedure (Broth Microdilution):
  - Prepare a two-fold serial dilution of the McC7 variant in the growth medium in the wells of a microtiter plate.
  - Inoculate each well with a standardized suspension of the indicator bacteria (e.g., 1 x 10<sup>6</sup> CFU/mL).[1]
  - Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
  - Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[1]
- Analysis:
  - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[13]

### C. Site-Directed Mutagenesis of *mccA*

This protocol is used to create McC7 variants to study structure-activity relationships.

- Objective: Systematically replace codons in the *mccA* gene to alter the amino acid sequence of the peptide precursor.[5][12]
- Procedure:
  - Design primers containing the desired nucleotide changes for the *mccA* gene sequence.
  - Use a plasmid containing the *mcc* gene cluster as a template for polymerase chain reaction (PCR) with the mutagenic primers.

- Digest the parental (non-mutated) template DNA using an enzyme like DpnI, which specifically cleaves methylated DNA.
- Transform the resulting mutated plasmids into a suitable *E. coli* host strain.
- Sequence the plasmids from the resulting colonies to confirm the desired mutation.
- Express and purify the new McC7 variant for activity testing.[\[12\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Novel Property of Heptapeptide of Microcin C7 in Affecting the Cell Growth of *Escherichia coli* - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. Frontiers | Effects of Antimicrobial Peptide Microcin C7 on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers [\[frontiersin.org\]](#)
- 3. Effects of Antimicrobial Peptide Microcin C7 on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 4. Structural Basis for Microcin C7 Inactivation by the MccE Acetyltransferase - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 5. mdpi.com [\[mdpi.com\]](#)
- 6. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 7. Biosynthesis of the RiPP trojan horse nucleotide antibiotic microcin C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [\[pubs.rsc.org\]](#)
- 8. journals.asm.org [\[journals.asm.org\]](#)
- 9. researchgate.net [\[researchgate.net\]](#)
- 10. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the microcin C7 antibiotic | The EMBO Journal [\[link.springer.com\]](#)

- 11. How the MccB bacterial ancestor of ubiquitin E1 initiates biosynthesis of the microcin C7 antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Engineering and Purification of Microcin C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Understanding the modified adenosine monophosphate in Microcin C7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1577374#understanding-the-modified-adenosine-monophosphate-in-microcin-c7>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)